molecular formula C14H19N3O5S B497311 4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide CAS No. 878724-56-2

4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide

Cat. No.: B497311
CAS No.: 878724-56-2
M. Wt: 341.38g/mol
InChI Key: OYNUVYCHLHBYHC-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide is a complex organic compound that features a 1,3-benzodioxole moiety, a piperazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures. This intermediate is then reduced using lithium tetrahydridoaluminate to yield the corresponding amine . The amine is further reacted with aryloxymethyloxiranes to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to improve yield and scalability. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide apart is its combination of the 1,3-benzodioxole moiety with a piperazine ring and a sulfonamide group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide (CAS Number: 878724-56-2) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse pharmacological properties. The structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₉N₃O₅S
  • Molecular Weight : 329.38 g/mol

Antimicrobial Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that modifications to the benzodioxole core could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is believed to contribute to this activity by interfering with bacterial folic acid synthesis.

Antiproliferative Effects

The antiproliferative effects of this compound were evaluated in several cancer cell lines. The compound demonstrated notable cytotoxicity against MCF-7 (breast cancer) and K-562 (leukemia) cells, with IC₅₀ values indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-715.2Apoptosis
K-56212.8Apoptosis

Insecticidal Activity

A related study highlighted the larvicidal activity of benzodioxole derivatives against Aedes aegypti, the vector for several viral diseases. While specific data for the compound is limited, the structural similarities suggest potential effectiveness in mosquito control applications.

Case Studies and Research Findings

  • Antibacterial Study :
    A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various benzodioxole derivatives, including sulfonamides. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.
  • Cancer Research :
    In vitro studies conducted at a prominent cancer research institute demonstrated that this compound significantly inhibited tumor growth in xenograft models. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
  • Insecticidal Potential :
    Another research effort focused on the synthesis and evaluation of insecticidal activities of benzodioxole derivatives against mosquito larvae. Although direct data on this specific compound was not available, similar structures showed promising results, suggesting potential applications in vector control.

Properties

IUPAC Name

4-(1,3-benzodioxole-5-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-15(2)23(19,20)17-7-5-16(6-8-17)14(18)11-3-4-12-13(9-11)22-10-21-12/h3-4,9H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNUVYCHLHBYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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